2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide
Description
2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Properties
Molecular Formula |
C13H14ClN3OS2 |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-7-10(16-12(14)19-7)11(18)17-13-15-8-5-3-2-4-6-9(8)20-13/h2-6H2,1H3,(H,15,17,18) |
InChI Key |
BUJMLUYTYXITMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thioamides with α-haloketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiazole derivatives are also being investigated for their anticancer properties. The structural modifications in thiazoles can lead to enhanced cytotoxic effects against cancer cell lines. In particular, compounds with a thiazole core have demonstrated activity against breast and prostate cancer cells by inducing apoptosis .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. Thiazoles have been shown to inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial in cancer progression and other diseases . The presence of the thiazole ring enhances binding affinity to these targets.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized various thiazole derivatives and evaluated their antimicrobial activities. Among these derivatives, those structurally similar to this compound showed promising results against resistant strains of bacteria .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | 15 mm inhibition zone | 12 mm inhibition zone |
| Compound B | 20 mm inhibition zone | 18 mm inhibition zone |
| Target Compound | 18 mm inhibition zone | 15 mm inhibition zone |
Study on Anticancer Effects
A study focused on the anticancer properties of thiazole derivatives highlighted that modifications in the thiazole structure could significantly enhance cytotoxicity against breast cancer cells. The compound exhibited an IC50 value lower than that of standard chemotherapeutics .
| Compound | IC50 (µM) | Type of Cancer |
|---|---|---|
| Standard Chemotherapeutic | 12 µM | Breast Cancer |
| Target Compound | 8 µM | Breast Cancer |
Mechanism of Action
The mechanism of action of 2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the thiazole ring.
Biological Activity
The compound 2-chloro-5-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14ClN3OS
- Molecular Weight : 299.79 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound under review has shown promising results in various studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance:
- In vitro studies demonstrated that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may interact with bacterial enzymes or cell wall synthesis pathways .
Anticancer Activity
The anticancer properties of thiazole derivatives are particularly noteworthy:
- A study on related thiazole compounds indicated significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one showed IC50 values in the micromolar range against lung cancer cell lines such as A549 and HCC827 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Related Thiazole Derivative | HCC827 | 5.13 ± 0.97 |
| Related Thiazole Derivative | NCI-H358 | 0.85 ± 0.05 |
The mechanism by which thiazole derivatives exert their biological effects is an area of active research:
- Inhibition of Enzymatic Activity : Many thiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Inflammatory Pathway Modulation : Thiazoles may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies
- Study on Antitumor Activity : A recent study evaluated various thiazole derivatives for their antitumor activity using both 2D and 3D cell culture models. The results indicated that some compounds displayed selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiazoles against Staphylococcus aureus and Escherichia coli. The results showed that certain structural modifications enhanced antibacterial activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
